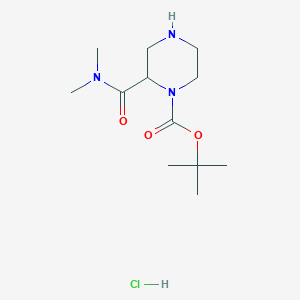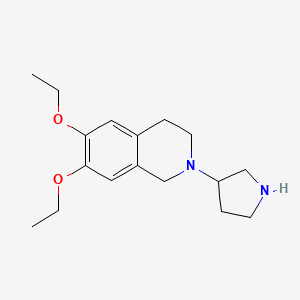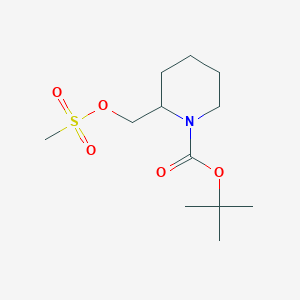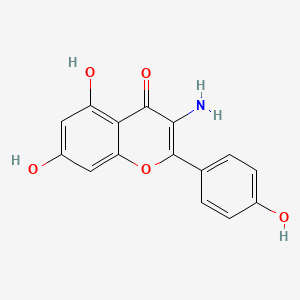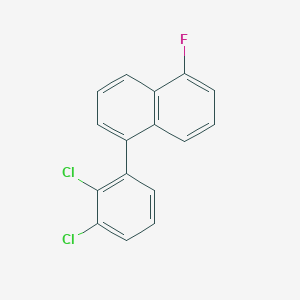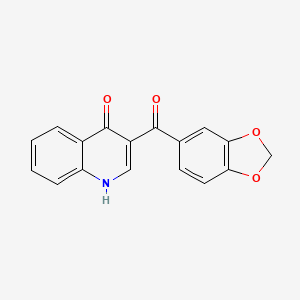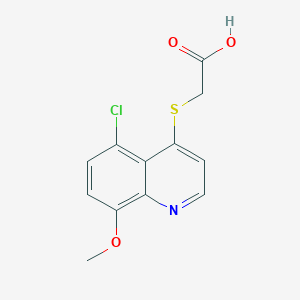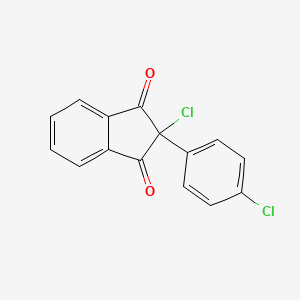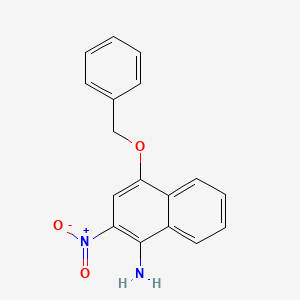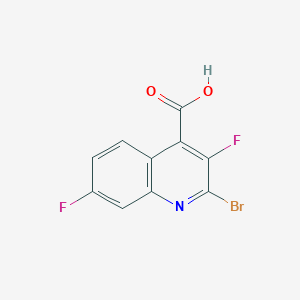
4-Quinolinecarboxylic acid, 2-bromo-3,7-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3,7-difluoroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H4BrF2NO2 and a molecular weight of 288.045 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,7-difluoroquinoline-4-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method is the reaction of 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3), followed by lithiation and treatment with dry carbon dioxide to form the desired carboxylic acid . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 2-bromo-3,7-difluoroquinoline-4-carboxylic acid may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3,7-difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
Scientific Research Applications
2-bromo-3,7-difluoroquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-3,7-difluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-fluoroquinoline-4-carboxylic acid
- 4-bromo-7,8-difluoroquinoline
- 3,7-difluoroquinoline-4-carboxylic acid
Uniqueness
2-bromo-3,7-difluoroquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential biological activity compared to similar compounds with only one halogen atom .
Properties
CAS No. |
834884-15-0 |
|---|---|
Molecular Formula |
C10H4BrF2NO2 |
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-bromo-3,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO2/c11-9-8(13)7(10(15)16)5-2-1-4(12)3-6(5)14-9/h1-3H,(H,15,16) |
InChI Key |
LOMVTJJVKFVVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C(=C2C(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)
